Fissitungfine B
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Overview
Description
Fissitungfine B is a chemical compound isolated from the tropical medicinal plant Fissistigma tungfangense. It exhibits potent anticancer activity and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Fissitungfine B is typically extracted from the tropical medicinal plant Fissistigma tungfangense . The synthetic routes and reaction conditions for its preparation involve several steps, including the isolation of the compound from the plant material and subsequent purification processes.
Chemical Reactions Analysis
Fissitungfine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions involving halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the this compound molecule .
Scientific Research Applications
Fissitungfine B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying various chemical reactions and mechanisms. In biology, it has been shown to exhibit significant anticancer activity against various cancer cell lines, including Hela, MCF-7, and A-549 . In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancer due to its ability to inhibit tumor growth .
Mechanism of Action
The mechanism of action of Fissitungfine B involves its interaction with specific molecular targets and pathways within cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . By inhibiting this enzyme, this compound disrupts the normal cell cycle and induces apoptosis (programmed cell death) in cancer cells . Additionally, it has been found to generate reactive oxygen species, which further contribute to its anticancer effects .
Comparison with Similar Compounds
Fissitungfine B is structurally similar to other compounds isolated from the Fissistigma genus, such as Fissitungfine A and Fissitungfine C . it is unique in its potent anticancer activity and specific mechanism of action. Other similar compounds include various 7H-benzo[c][1,3]dioxolo[4,5-f]chromen-7-one derivatives, which have also been shown to exhibit anticancer activity . The uniqueness of this compound lies in its specific interaction with topoisomerase II and its ability to generate reactive oxygen species, making it a promising candidate for further research and development as an anticancer agent .
Properties
Molecular Formula |
C18H15NO5 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[2-(7-oxo-[1,3]benzodioxolo[6,7-c]isochromen-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H15NO5/c1-10(20)19-7-6-11-8-14-17(23-9-22-14)15-12-4-2-3-5-13(12)18(21)24-16(11)15/h2-5,8H,6-7,9H2,1H3,(H,19,20) |
InChI Key |
IXXUCOJLDYLWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C3=C1OC(=O)C4=CC=CC=C43)OCO2 |
Origin of Product |
United States |
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